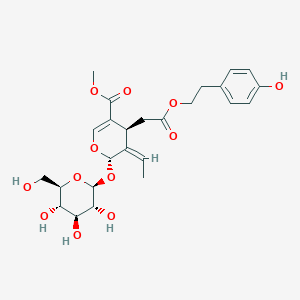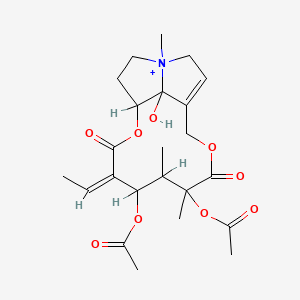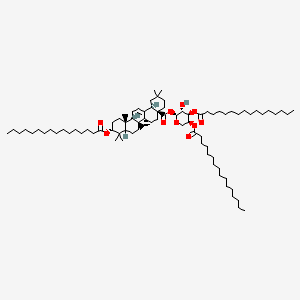
Lunularin
Übersicht
Beschreibung
Lunularin is a dihydrostilbenoid compound found in various plants, including common celery and the roots of Hydrangea macrophylla . It is a naturally occurring bibenzyl derivative and has been identified as a metabolite of resveratrol by the human gut microbiota . This compound has garnered interest due to its potential biological activities and its role in the metabolism of polyphenols.
Wissenschaftliche Forschungsanwendungen
Lunularin has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of polyphenols and their derivatives.
Medicine: Research has explored its potential anti-inflammatory and anti-cancer properties.
Industry: this compound’s antioxidant properties make it a candidate for use in food and cosmetic industries.
Wirkmechanismus
Target of Action
Lunularin is a metabolite associated with the metabolism of resveratrol by the human gut microbiota .
Mode of Action
In the metabolism of resveratrol, this compound is produced through a sequence of dehydroxylation at the 5-position of dihydroresveratrol, a reduced form of resveratrol . This suggests that this compound might interact with its targets by undergoing further metabolic transformations, potentially influencing the bioactivities of resveratrol.
Biochemical Pathways
The biochemical pathway involving this compound is primarily associated with the metabolism of resveratrol. Resveratrol is reduced to dihydroresveratrol, which in the this compound-producer metabotype, is sequentially dehydroxylated at the 5-position to yield this compound . This process indicates that this compound is part of the complex biochemical pathways of resveratrol metabolism.
Pharmacokinetics
It is known that this compound, along with other metabolites of resveratrol, is more abundantly distributed in tissues, the gastrointestinal tract (git), and biological fluids compared to resveratrol and its conjugates . This suggests that this compound may have a significant impact on the bioavailability of resveratrol.
Result of Action
This compound, along with dihydroresveratrol, has been found to contribute significantly to the biological activities of resveratrol . In particular, these metabolites have been observed to exhibit stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues .
Action Environment
The production of this compound is influenced by the gut microbiota, indicating that the gut environment plays a crucial role in its action . It has been observed that the this compound non-producer metabotype is more prevalent in females, but independent of individuals’ BMI and age . This suggests that factors such as gender and gut microbiota composition can influence the production and action of this compound.
Biochemische Analyse
Biochemical Properties
Lunularin interacts with various enzymes and proteins in biochemical reactions. It is produced from lunularic acid by the enzyme lunularic acid decarboxylase . In the human gut microbiota, resveratrol is reduced to dihydroresveratrol, which in this compound-producing metabotypes, is sequentially dehydroxylated at the 5-position to yield this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It exhibits stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues . This compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After 4-week oral administration in mice, this compound and its conjugates were found to be more abundantly distributed in tissues, gastrointestinal tract, and biological fluids compared to resveratrol and its conjugates .
Metabolic Pathways
This compound is involved in the metabolic pathways of resveratrol. In the human gut microbiota, resveratrol is reduced to dihydroresveratrol, which in this compound-producing metabotypes, is sequentially dehydroxylated at the 5-position to yield this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lunularin can be synthesized through a modular synthesis approach. One method involves the use of microwave-assisted Sonogashira couplings, starting from appropriate iodophenols and trimethylsilylacetylene . This method allows for the efficient preparation of this compound in four steps.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. The scalability of the microwave-assisted Sonogashira coupling method suggests potential for industrial application.
Analyse Chemischer Reaktionen
Types of Reactions: Lunularin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted from lunularic acid through decarboxylation by the enzyme lunularic acid decarboxylase .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, using reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Oxidation of this compound can yield quinones or other oxidized derivatives.
Reduction: Reduction typically produces dihydro derivatives.
Substitution: Substitution reactions can result in various alkylated or acylated products.
Vergleich Mit ähnlichen Verbindungen
- Dihydroresveratrol
- 3,4’-Dihydroxy-trans-stilbene
- Pinosylvin
- Dihydropinosylvin
- 4-Hydroxydibenzyl
Lunularin’s distinct metabolic pathway and its potential health benefits make it a compound of significant interest in various fields of research.
Eigenschaften
IUPAC Name |
3-[2-(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,15-16H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEYXPCRQKRNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190614 | |
| Record name | Lunularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37116-80-6 | |
| Record name | Lunularin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37116-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lunularin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037116806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lunularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUNULARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXG9EP247C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1675377.png)




![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)




